4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine
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Overview
Description
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine, also known as DMAMCL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of morpholine and has a unique chemical structure that makes it suitable for use in different research areas.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its potential as a novel drug candidate for the treatment of cancer and other diseases. This compound has been shown to have potent anticancer activity in vitro, and its unique chemical structure makes it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. One area of interest is in the development of novel drugs based on the structure of this compound. Researchers are also investigating the use of this compound as a fluorescent probe for biological imaging and as a precursor for the synthesis of other biologically active compounds. Additionally, studies are ongoing to further elucidate the mechanism of action of this compound and to explore its potential use in combination with other anticancer drugs.
Synthesis Methods
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 3,4-dimethoxyphenylacrylic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization, to obtain a pure form of this compound.
Scientific Research Applications
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of novel drugs for the treatment of cancer and other diseases. This compound has been shown to have potent anticancer activity in vitro, and studies have demonstrated its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other biologically active compounds.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNQJPWGMBPPP-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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